

Antitumor agent-80 solubility and preparation for experiments

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Application Notes and Protocols: Antitumor Agent-80

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Introduction

Antitumor agent-80 is a potent and selective, orally bioavailable pan-Class I phosphoinositide 3-kinase (PI3K) inhibitor. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Its frequent dysregulation in a wide range of human cancers makes it a key target for therapeutic intervention.[1][2] Antitumor agent-80 acts as an ATP-competitive inhibitor of the p110 catalytic subunit of PI3K, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1][3] This action blocks the recruitment and activation of downstream effectors like the serine/threonine kinase Akt, leading to the inhibition of tumor cell growth and survival.[1] These application notes provide detailed protocols for the solubilization and preparation of Antitumor agent-80 for both in vitro and in vivo preclinical research.

Physicochemical and Potency Data

Quantitative data for **Antitumor agent-80**, based on the well-characterized PI3K inhibitor Pictilisib (GDC-0941), are summarized below for ease of reference in experimental design.



Table 1: Physicochemical Properties and Solubility

| Property | Value ** | Source |
|-----------------------|----------------------|--------|
| Molecular Weight | 513.64 g/mol | [2] |
| Appearance | Crystalline solid | N/A |
| Solubility in DMSO | ≥ 40 mg/mL (~78 mM) | [4] |
| Solubility in Ethanol | Insoluble (<1 mg/mL) | [5] |
| Solubility in Water | Insoluble (<1 mg/mL) | [5] |

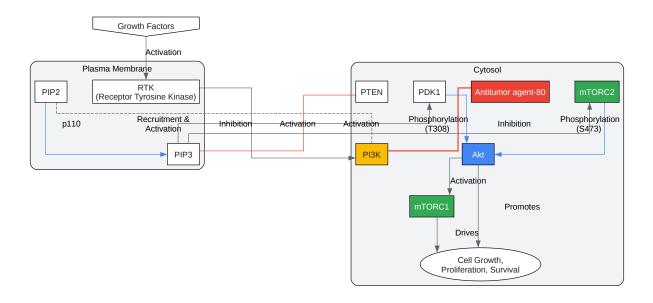
Table 2: In Vitro Potency and Cellular Activity

| Parameter | Target / Cell Line | IC50 / GI50 Value | Source |
|---|--------------------|-------------------|--------|
| Enzymatic IC50 | ΡΙ3Κα | 3 nM | [1][2] |
| ΡΙ3Κδ | 3 nM | [1][2] | _ |
| РІЗКβ | 33 nM | [1][2] | _ |
| РІЗКу | 75 nM | [1][2] | |
| Cellular pAkt (S473) Inhibition IC50 | MDA-MB-361 | 28 nM | [2] |
| PC3 | 37 nM | [2] | _ |
| U87MG | 46 nM | [2] | |
| Cell Growth Inhibition GI50 | A2780 (Ovarian) | 0.14 μΜ | [2] |
| PC3 (Prostate) | 0.28 μΜ | [2] | _ |
| MDA-MB-361 (Breast) | 0.72 μΜ | [2] | _ |
| U87MG (Glioblastoma) | 0.95 μΜ | [2] | _ |



Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

Antitumor agent-80 inhibits PI3K, a central node in a signaling cascade that promotes cancer cell survival and proliferation. The diagram below illustrates the pathway and the point of inhibition.



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PI3K Signaling Pathway and Inhibition by **Antitumor agent-80**.



Experimental Protocols Protocol 1: Preparation of Stock Solutions for In Vitro Use

Objective: To prepare a high-concentration stock solution of **Antitumor agent-80** for subsequent dilution in cell culture media.

Materials:

- Antitumor agent-80 powder (MW: 513.64 g/mol)
- Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
- Sterile, conical-bottom polypropylene tubes (1.5 mL, 15 mL, or 50 mL)
- Calibrated analytical balance
- Vortex mixer and/or sonicator

Methodology:

- Weighing: Tare a sterile polypropylene tube on a calibrated analytical balance. Carefully
 weigh the desired amount of Antitumor agent-80 powder into the tube.
- Solvent Addition: Based on the desired stock concentration (e.g., 10 mM or 20 mM), calculate the required volume of DMSO using the formula: Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight (g/mol))
- Add the calculated volume of high-purity DMSO to the tube containing the powder.
- Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes. If the compound does
 not fully dissolve, sonicate the solution in a water bath for 5-10 minutes.[5] Visually inspect
 for complete dissolution. The solubility in DMSO is high (≥78 mM), so a clear solution should
 be achievable.[4]
- Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-



term (weeks) or -80°C for long-term (months) storage.

Protocol 2: Preparation of Working Solutions for In Vitro Cell-Based Assays

Objective: To dilute the DMSO stock solution into cell culture medium for treating cells in proliferation, apoptosis, or signaling assays.

Materials:

- 10 mM Antitumor agent-80 stock solution in DMSO
- Appropriate sterile cell culture medium (e.g., DMEM, RPMI-1640) supplemented with serum as required for the cell line.
- Sterile serological pipettes and pipette tips.

Methodology:

- Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
- Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
 - Important: The final concentration of DMSO in the culture medium should be kept constant across all treatments (including vehicle control) and should typically not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
 - Example Dilution for 10 μM: To prepare a 10 μM working solution, dilute the 10 mM stock
 1:1000 in culture medium (e.g., add 1 μL of 10 mM stock to 999 μL of medium).
- Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO in the culture medium as the highest concentration of the test agent.
- Application to Cells: Immediately add the prepared working solutions (or vehicle control) to the cells. For example, in a 96-well plate format, a common procedure is to add 100 μL of a 2X final concentration drug solution to 100 μL of medium already in the well.



Protocol 3: Preparation of Formulation for In Vivo Animal Studies (Oral Gavage)

Objective: To prepare a homogenous and stable formulation of **Antitumor agent-80** suitable for oral administration in rodent models.

Materials:

- Antitumor agent-80 powder
- Dimethyl Sulfoxide (DMSO)
- PEG300 (Polyethylene glycol 300)
- Tween® 80 (Polysorbate 80)
- Sterile Saline (0.9% NaCl) or Water for Injection (WFI)
- Sterile glass vials
- Magnetic stirrer and stir bar
- Sonicator

Methodology: This protocol describes the preparation of a common vehicle formulation consisting of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[5][6] This vehicle is effective for solubilizing hydrophobic compounds for oral dosing.

- Vehicle Preparation: In a sterile glass vial, prepare the vehicle by adding the components sequentially while stirring.
 - Add 40% of the final volume as PEG300.
 - Add 5% of the final volume as Tween 80.
 - Add 10% of the final volume as DMSO.
 - Mix thoroughly until a clear, homogenous solution is formed.

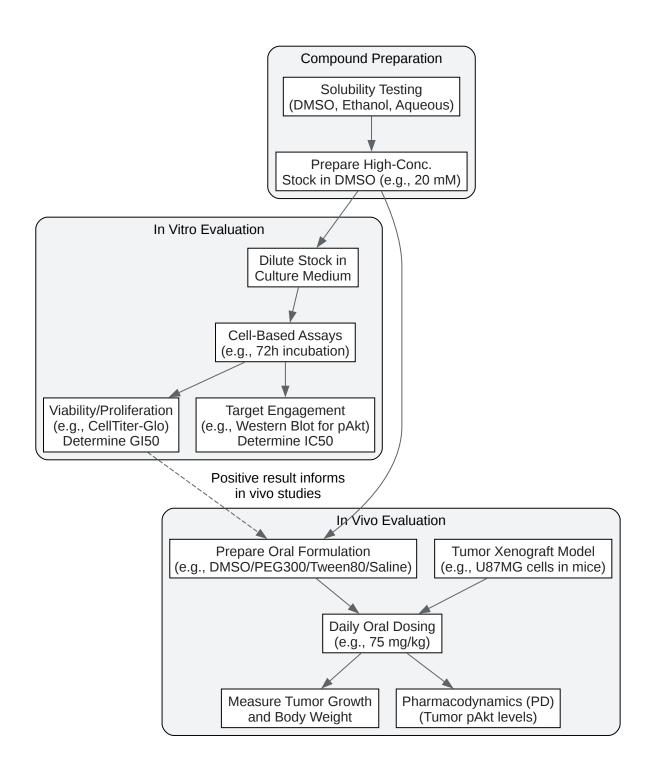


- Drug Dissolution: Weigh the required amount of **Antitumor agent-80** powder and add it to the premixed vehicle (DMSO/PEG300/Tween 80). Vortex or sonicate until the compound is fully dissolved. A clear solution should be obtained.
- Final Formulation: Slowly add the final 45% of the volume as sterile saline or WFI to the drug-vehicle mixture while stirring continuously. The final formulation should be a clear, homogenous solution.
 - Note: If precipitation occurs upon addition of the aqueous component, gentle warming or sonication may be required. It is crucial to ensure the final formulation is a clear solution before administration.
- · Dosing and Administration:
 - The typical oral dose in mouse xenograft models ranges from 50 mg/kg to 150 mg/kg, administered once daily.[2][7][8]
 - Calculate the required volume for each animal based on its body weight and the final concentration of the drug in the formulation.
 - Administer the formulation via oral gavage. Prepare the formulation fresh daily if stability is a concern.

Preclinical Evaluation Workflow

The following diagram outlines a typical workflow for the preclinical assessment of **Antitumor agent-80**, from initial compound handling to in vivo efficacy studies.





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